![molecular formula C15H10FNO2 B2441868 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione CAS No. 70216-78-3](/img/structure/B2441868.png)
2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives has been documented in various studies . One method involves the reaction of tetraynes with imidazole derivatives and oxygen . This process forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method reported the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene .
Chemical Reactions Analysis
The chemical reactions involving isoindole-1,3-dione derivatives are diverse. For instance, one study reported the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . Another study presented a CO-free protocol for the synthesis of isoindole-1,3-diones .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione have been investigated for their potential as antipsychotic agents. They modulate the dopamine receptor D2, suggesting therapeutic applications in mental health .
Anti-HIV-1 Activity
While not directly related to isoindoline-1,3-dione, indole derivatives have shown promise as anti-HIV-1 agents. Researchers have performed molecular docking studies on novel indolyl and oxochromenyl xanthenone derivatives .
Biological Activity and Interactions
In silico analysis indicates that certain isoindolines have favorable properties as ligands for the dopamine receptor D2. These compounds interact with key amino acid residues at the receptor’s allosteric binding site . Further investigations into their biological activity and interactions are warranted.
Apoptosis and Necrosis Induction
A specific derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione , induced apoptosis and necrosis in Raji cells. Understanding its cellular effects may lead to novel therapeutic strategies .
Synthetic Intermediates
Isoindolines and isoindoline-1,3-dione serve as valuable intermediates for synthesizing new drugs. Their versatile chemistry allows for diverse functionalization and modification .
Mecanismo De Acción
Target of Action
Isoindoline-1,3-dione derivatives, a class to which this compound belongs, are known to interact with various biological targets, including dopamine receptors .
Mode of Action
Isoindoline-1,3-dione derivatives are known to interact with their targets, leading to various biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to modulate various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Isoindoline-1,3-dione derivatives are known to have diverse pharmacokinetic properties, depending on their specific chemical structures .
Result of Action
Isoindoline-1,3-dione derivatives are known to have various biological effects, depending on their specific targets and modes of action .
Action Environment
The action of isoindoline-1,3-dione derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYCABOCKVIWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

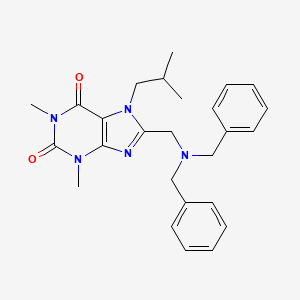

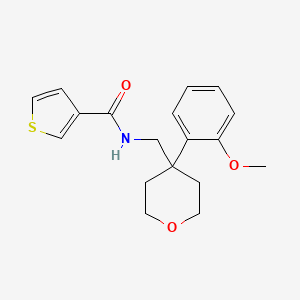
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2441790.png)
![1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole](/img/structure/B2441792.png)
![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)
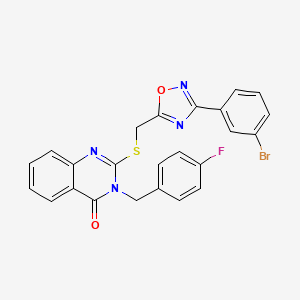
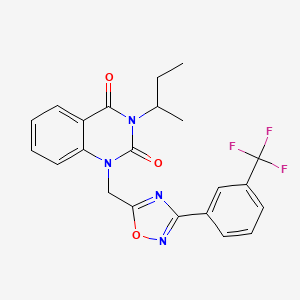
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)
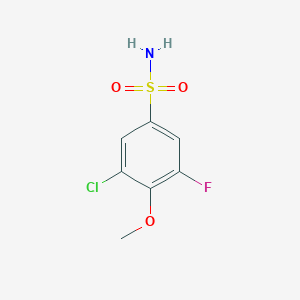

![2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2441806.png)
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride](/img/structure/B2441808.png)